

Boc-aminoxy-PEG4-acid structure and chemical formula

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Compound of Interest

Compound Name: *Boc-aminoxy-PEG4-acid*

Cat. No.: *B8104426*

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In-Depth Technical Guide to Boc-aminoxy-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Boc-aminoxy-PEG4-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

Boc-aminoxy-PEG4-acid is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features provides orthogonal reactivity, enhanced solubility, and precise spacing, making it a versatile tool in chemical biology and pharmaceutical sciences. The Boc group offers a stable protecting group for the highly reactive aminoxy functionality, which can be selectively removed under acidic conditions. The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and any conjugate it is a part of, while also reducing potential immunogenicity. The terminal carboxylic acid allows for straightforward conjugation to primary amines, such as those found on the side chains of lysine residues in proteins.

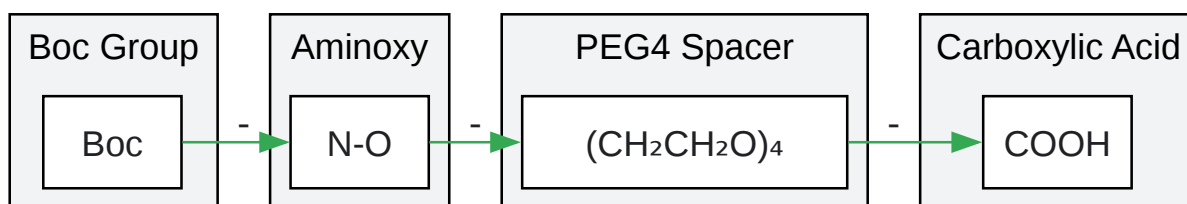
Quantitative Data Summary

The following table summarizes the key quantitative data for **Boc-aminoxy-PEG4-acid**.

Property	Value
Chemical Formula	C ₁₆ H ₃₁ NO ₉ [1]
Molecular Weight	381.42 g/mol [1]
CAS Number	2062663-68-5[1]
Purity	Typically >95% - >97%[2]
Appearance	White to off-white solid or oil
Solubility	Soluble in DMSO, DMF, and other organic solvents

Chemical Structure Diagram

The following diagram illustrates the chemical structure of **Boc-aminoxy-PEG4-acid**.



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Caption: Chemical structure of **Boc-aminoxy-PEG4-acid**.

Experimental Protocols

The utility of **Boc-aminoxy-PEG4-acid** lies in its sequential reactivity. The following protocols outline the key experimental steps for its use in bioconjugation.

Boc Deprotection

The removal of the Boc protecting group is necessary to liberate the reactive aminoxy group. This is typically achieved under acidic conditions.

- Reagents and Materials:
 - **Boc-aminoxy-PEG4-acid**
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM) or Dioxane
 - Nitrogen or Argon gas supply
 - Rotary evaporator
- Procedure:
 - Dissolve the **Boc-aminoxy-PEG4-acid** in a minimal amount of anhydrous DCM or dioxane.
 - Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution of TFA in DCM).
 - Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
 - Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen, followed by drying under high vacuum or using a rotary evaporator.
 - The resulting deprotected aminoxy-PEG4-acid is often used immediately in the next step without further purification.

Oxime Ligation

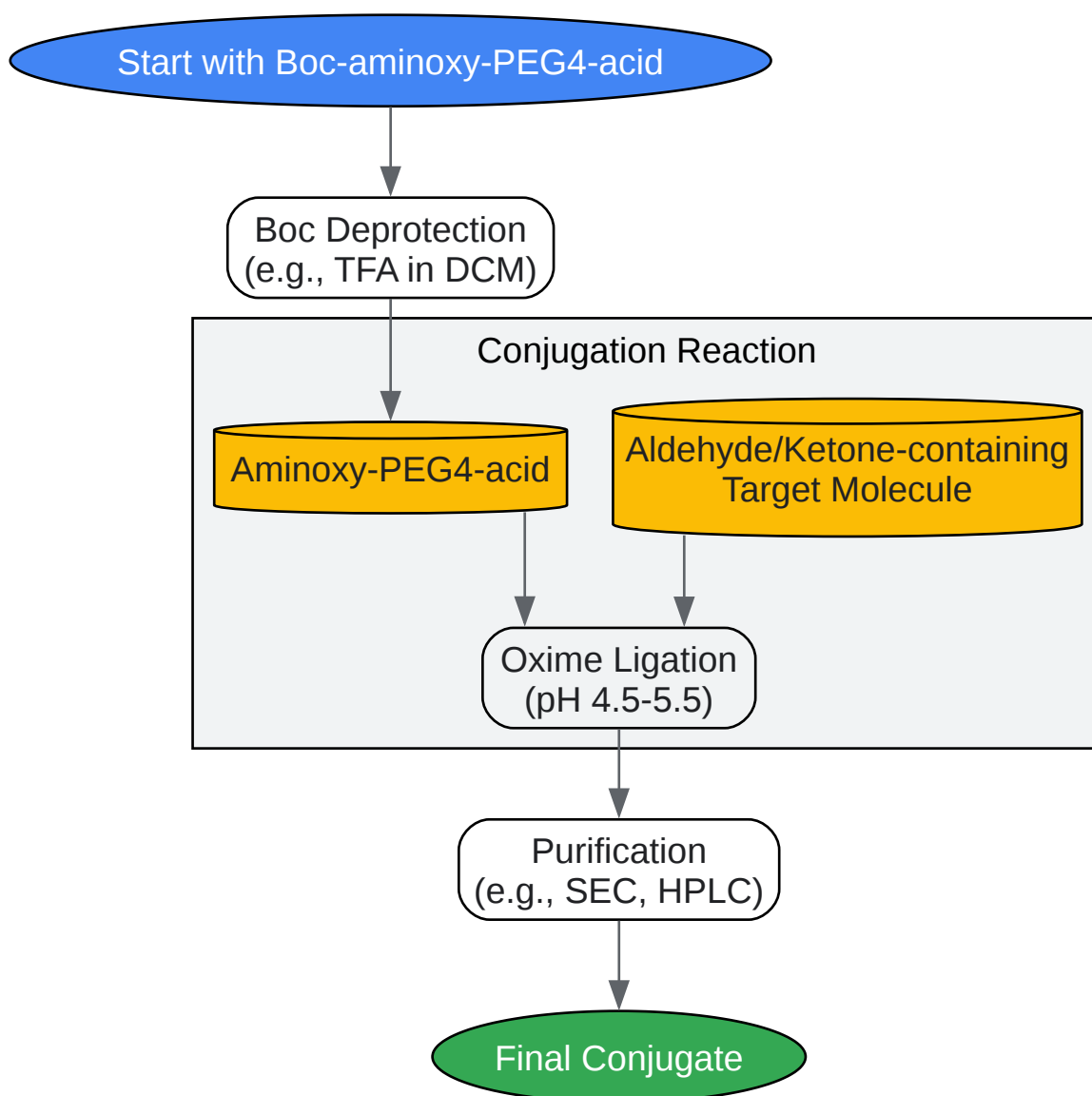
The deprotected aminoxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.

- Reagents and Materials:
 - Deprotected aminoxy-PEG4-acid

- Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)
- Anhydrous buffer, pH 4.5-5.5 (e.g., sodium acetate buffer) or an organic solvent like DMSO or DMF
- (Optional) Aniline or other nucleophilic catalyst
- Procedure:
 - Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer or solvent.
 - Add the deprotected aminoxy-PEG4-acid to the solution. A molar excess of the PEG linker may be used to drive the reaction to completion.
 - If the reaction is slow, a catalyst such as aniline can be added to accelerate the formation of the oxime bond.
 - Allow the reaction to proceed at room temperature for 2 to 24 hours. The progress can be monitored by techniques such as HPLC or mass spectrometry.
 - Once the reaction is complete, the resulting conjugate can be purified using standard methods like size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove any unreacted starting materials and byproducts.

Logical Workflow

The following diagram illustrates a typical experimental workflow for the use of **Boc-aminoxy-PEG4-acid** in a bioconjugation application, such as labeling a protein.



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Caption: Experimental workflow for bioconjugation.

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